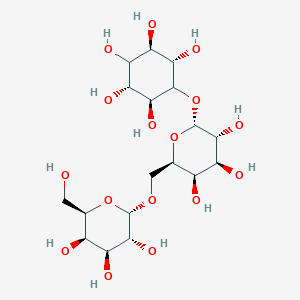
fagopyritol B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fagopyritol B2 is a glycoside.
Applications De Recherche Scientifique
Health Benefits
1.1 Anti-Diabetic Properties
Fagopyritol B2 has garnered attention for its potential anti-diabetic effects. It is believed to mimic insulin action and improve glucose metabolism. Studies indicate that it may enhance insulin sensitivity, making it beneficial for individuals with insulin resistance or type 2 diabetes. For instance, research has shown that buckwheat extracts containing fagopyritols can significantly lower blood glucose levels in diabetic models .
1.2 Cholesterol Reduction
This compound may also play a role in cardiovascular health by reducing cholesterol levels. A study highlighted that the consumption of buckwheat products led to decreased total and low-density lipoprotein cholesterol levels, suggesting a protective effect against heart disease .
Agricultural Applications
2.1 Seed Protection and Desiccation Tolerance
This compound accumulates in buckwheat seeds during maturation and is associated with desiccation tolerance. This accumulation suggests that it plays a critical protective role when seeds are exposed to drying conditions, which is vital for seed viability and germination .
Table 1: this compound Concentration in Buckwheat Tissues
| Tissue | This compound Concentration (mg/g) |
|---|---|
| Seeds | 0.10 ± 0.02 |
| Leaves | Not Detected |
| Stems | Not Detected |
| Cotyledons | Not Detected |
Pharmacological Insights
3.1 Antioxidant Activity
This compound exhibits antioxidant properties, which can combat oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various chronic diseases, including cancer and cardiovascular disorders .
3.2 Anti-Inflammatory Effects
Research indicates that compounds from buckwheat, including fagopyritols, possess anti-inflammatory properties, which may contribute to their therapeutic potential against inflammatory diseases .
Case Studies
4.1 Clinical Trials on Diabetes Management
A clinical trial assessing the effects of buckwheat consumption on diabetic patients demonstrated significant improvements in glycemic control when participants consumed products rich in fagopyritols, including this compound .
4.2 Agricultural Trials for Crop Resilience
Field studies have shown that buckwheat varieties with higher concentrations of this compound exhibit better resilience to drought conditions, leading to improved yield stability under stress .
Propriétés
Numéro CAS |
116261-02-0 |
|---|---|
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1 |
Clé InChI |
MWNCPUNLDATDBW-CFOWMNCWSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |
Synonymes |
D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















